N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c17-11-2-3-13-10(6-11)7-14(23-13)15(22)21-8-12(9-21)20-16-18-4-1-5-19-16/h1-7,12H,8-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXVGAFLWRKSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiophene Ring Formation
The 1-benzothiophene core is synthesized via cyclization of a substituted thiophene precursor. A fluorinated aromatic aldehyde, such as 5-fluoro-2-mercaptobenzaldehyde, undergoes condensation with α-halo ketones or esters under acidic conditions. For example:
$$
\text{5-Fluoro-2-mercaptobenzaldehyde} + \text{Chloroacetic acid} \xrightarrow{\text{AcOH/NaOAc}} \text{5-Fluoro-1-benzothiophene-2-carboxylic acid}
$$
Carboxylic Acid Activation
The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
$$
\text{5-Fluoro-1-benzothiophene-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{Acyl chloride} + \text{SO}2 + \text{HCl}
$$
Preparation of Azetidin-3-Amine Derivatives
Azetidine Ring Synthesis
Azetidine is synthesized via cyclization of 1,3-diaminopropane derivatives. A common method involves the Gabriel synthesis, where phthalimide-protected amines are deprotected to yield the free amine:
$$
\text{1,3-Dibromopropane} + \text{Phthalimide} \xrightarrow{\text{KOH}} \text{Azetidine-3-phthalimide} \xrightarrow{\text{Hydrazine}} \text{Azetidin-3-amine}
$$
Functionalization with Pyrimidin-2-Amine
The azetidine amine undergoes nucleophilic substitution with 2-aminopyrimidine. Using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) ensures efficient coupling:
$$
\text{Azetidin-3-amine} + \text{2-Aminopyrimidine} \xrightarrow{\text{DEAD, PPh}_3} \text{N-(Azetidin-3-yl)pyrimidin-2-amine}
$$
Amide Bond Formation
Coupling Reaction
The acyl chloride reacts with N-(azetidin-3-yl)pyrimidin-2-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) to scavenge HCl:
$$
\text{Acyl chloride} + \text{N-(Azetidin-3-yl)pyrimidin-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Optimization Insights :
- Solvent : THF improves solubility of intermediates compared to DCM.
- Temperature : Reactions at 0–5°C minimize side reactions.
Alternative Synthetic Routes
One-Pot Multi-Component Approach
Inspired by triazolopyrimidine syntheses, a three-component reaction could theoretically assemble the target compound using:
- 5-Fluoro-1-benzothiophene-2-carbaldehyde.
- Azetidin-3-amine.
- 2-Aminopyrimidine.
However, this method remains hypothetical and requires validation.
Microwave-Assisted Synthesis
Microwave irradiation, as employed in thienopyrimidine synthesis, may reduce reaction times for cyclization steps (e.g., benzothiophene formation) from hours to minutes.
Yield and Purity Considerations
Recrystallization
Crude products are purified via recrystallization from ethanol/ether mixtures, achieving >95% purity.
Chromatography
Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) resolves regioisomers, if present.
Analytical Data Comparison
| Parameter | Benzothiophene Intermediate | Final Target Compound |
|---|---|---|
| Molecular Formula | C₁₀H₆FOS | C₁₇H₁₄FN₅OS |
| Molecular Weight (g/mol) | 207.22 | 355.39 |
| Melting Point (°C) | 178–180 | 245–247 (dec.) |
| Yield (%) | 78 | 65 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the benzothiophene or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The azetidine and pyrimidine rings contribute to the compound’s overall binding affinity and specificity, enhancing its bioactivity.
Comparison with Similar Compounds
Key Research Implications
- Structure-Activity Relationships (SAR) : Fluorine’s electronegativity in the target compound could enhance binding to hydrophobic pockets vs. bromine in BK77824. The benzothiophene’s planar structure may improve stacking interactions with aromatic residues in enzymes or receptors compared to thiophene or benzene .
Biological Activity
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound integrates a benzothiophene moiety, an azetidine ring, and a pyrimidine structure, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 383.4 g/mol. The compound's structural components are summarized in the following table:
| Component | Description |
|---|---|
| Benzothiophene Moiety | Provides potential antitumor properties. |
| Azetidine Ring | Associated with neuroprotective effects. |
| Pyrimidine Structure | May enhance antiviral activity. |
| Fluorine Atom | Imparts unique electronic properties that can influence activity. |
Antitumor Properties
Research indicates that compounds with similar structural motifs to this compound exhibit antitumor activity. The benzothiophene component has been linked to cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that benzothiophene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Neuroprotective Effects
The azetidine ring in this compound suggests potential neuroprotective properties. Compounds containing azetidine structures have been studied for their ability to protect neuronal cells from oxidative stress and neurodegenerative diseases. Experimental models indicate that such compounds can mitigate neuronal cell death and promote survival under stress conditions.
Antiviral Activity
The presence of the pyrimidine structure is associated with antiviral activity. Pyrimidine derivatives are known for their ability to inhibit viral replication by interfering with nucleic acid synthesis. Preliminary studies suggest that this compound may exhibit similar effects, although further research is necessary to elucidate its specific mechanisms of action against viruses.
The biological activity of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.
- Receptor Modulation : It could modulate receptors involved in neuronal signaling, thereby exerting neuroprotective effects.
- Oxidative Stress Response : By enhancing cellular defense mechanisms against oxidative stress, it may protect against neurodegeneration.
Study 1: Antitumor Activity Evaluation
In a recent study evaluating the antitumor effects of various benzothiophene derivatives, this compound was shown to significantly reduce cell viability in human breast cancer cells (MCF7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Study 2: Neuroprotection in Animal Models
A study conducted on animal models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function and reduced neuroinflammation. The compound was found to decrease levels of pro-inflammatory cytokines and increase antioxidant enzyme activities, suggesting its role in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
